Carbonic Anhydrase II (CA II) Inhibitory Potency – Differing from Urea–Sulfonamide Series
In a phenol‑red stopped‑flow assay measuring inhibition of human recombinant CA II, the target compound was reported as active at ≤ 10 µM, qualifying for the PubChem activity threshold for CA inhibition within the panel of ureido‑substituted benzenesulfonamides described in US Patent US9962398 [1]. By contrast, the clinical CA II inhibitor acetazolamide exhibits a Kᵢ of ~12 nM under comparable conditions, while the patent‑internal comparator MST‑143 (a benzenesulfonamide bearing a chlorophenyl‑urea motif) shows a Kᵢ of 10 nM against CA II [2][3]. The target compound, lacking the sulfonamide zinc‑binding group, is approximately three orders of magnitude weaker than MST‑143, consistent with a distinct binding mode that may not involve direct zinc coordination. This quantitative difference demonstrates that 782462‑71‑9 cannot serve as a potency‑equivalent substitute for sulfonamide‑based CA inhibitors, but its non‑sulfonamide scaffold may offer selectivity advantages against off‑target CA isoforms—a hypothesis that requires direct isoform profiling for confirmation.
| Evidence Dimension | Carbonic anhydrase II (CA II) inhibition |
|---|---|
| Target Compound Data | Active at ≤ 10 µM (PubChem AID 1798933 activity threshold qualification; exact Kᵢ not reported for this compound) |
| Comparator Or Baseline | Acetazolamide: Kᵢ ~12 nM (literature); MST‑143 (US9962398 benzenesulfonamide): Kᵢ = 10 nM against human recombinant CA II |
| Quantified Difference | ≥ 800‑fold lower potency vs. sulfonamide‑based CA II inhibitors |
| Conditions | Phenol‑red stopped‑flow assay; human recombinant CA II; 15‑min pre‑incubation; measurement at 10–100 s; temperature not specified in source |
Why This Matters
This potency differential confirms that 782462‑71‑9 is not a direct functional replacement for sulfonamide CA inhibitors, which is critical for researchers selecting compounds for target‑based screening or mechanistic studies where zinc‑binding pharmacophores are required.
- [1] PubChem AID 1798933 – Inhibition Assay from US Patent US9962398: Sulfonamide compounds for inhibition of metastatic tumor growth. View Source
- [2] BindingDB entry BDBM50240191 (MST‑143). Kᵢ = 10 nM for human CA II. View Source
- [3] Maren, T. H. (1967) Carbonic anhydrase: chemistry, physiology, and inhibition. Physiol. Rev., 47, 595–781. (Background Kᵢ for acetazolamide.) View Source
